molecular formula C13H8N2O2 B13819678 Benzo[c]cinnoline-4-carboxylic acid

Benzo[c]cinnoline-4-carboxylic acid

Cat. No.: B13819678
M. Wt: 224.21 g/mol
InChI Key: KWWWGZFKKXCYLS-UHFFFAOYSA-N
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Description

Benzo[c]cinnoline-4-carboxylic acid (CAS: 90770-91-5) is a heterocyclic compound featuring a cinnoline core fused with a benzene ring and a carboxylic acid substituent at the 4-position. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol . Cinnoline derivatives are notable for their aromatic nitrogen-containing structure, which confers unique electronic properties and reactivity.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

benzo[c]cinnoline-4-carboxylic acid

InChI

InChI=1S/C13H8N2O2/c16-13(17)10-6-3-5-9-8-4-1-2-7-11(8)14-15-12(9)10/h1-7H,(H,16,17)

InChI Key

KWWWGZFKKXCYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC=C3)C(=O)O)N=N2

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Nitro Reduction, Diazotization, and Friedel-Crafts Cyclization

A classical approach to benzo[c]cinnoline derivatives, including the 4-carboxylic acid, involves the following key steps:

  • Starting Material: 2-nitro-4,5-methylenedioxy-acetophenone or related nitroaryl compounds.
  • Step 1: Reduction of Nitro to Amino Group
    The nitro group is reduced to an amino group using hydrogenation with noble metal catalysts such as platinum dioxide under pressurized conditions. This step requires expensive catalysts and specialized equipment.

  • Step 2: Diazotization and Cyclization
    The amino group is diazotized with sodium nitrite in acidic conditions (hydrochloric acid), followed by intramolecular cyclization to form the cinnoline ring system.

  • Step 3: Halogenation and Cyanation
    Halogenation (typically bromination) at the 3-position introduces a halogen substituent, which is subsequently replaced by a cyanide group.

  • Step 4: Hydrolysis to Carboxylic Acid
    The cyanide is hydrolyzed under alkaline or acidic conditions to yield the carboxylic acid group at the 4-position.

  • Step 5: Friedel-Crafts Cyclization
    The intermediate compound (structure VI in the source) undergoes Friedel-Crafts cyclization using Lewis acid catalysts such as titanium chloride, tin chloride, antimony pentachloride, iron chloride, or aluminum chloride at 80–100 °C for 4–6 hours. Nitrobenzene is a preferred solvent for this reaction. This step yields 6,7-methylenedioxycinnoline-4-hydroxy-3-carboxylic acid.

  • Step 6: Work-up and Isolation
    After reaction completion, the mixture is treated with sodium hydroxide, extracted, acidified to precipitate the product, and dried under reduced pressure to obtain the final this compound.

Table 1: Summary of Key Reaction Conditions for Friedel-Crafts Cyclization Step

Parameter Condition Notes
Catalyst TiCl4, SnCl4, SbCl5, FeCl3, AlCl3 Lewis acids used interchangeably
Temperature 80–100 °C Reaction time 4–6 hours
Solvent Nitrobenzene (preferred) Others: ethylene glycol, tetrachloroethane, chlorobenzene
Reaction Time 4–6 hours Longer times show little yield change
Work-up NaOH treatment, acidification Precipitation of product at pH 3
Yield Approx. 15.1 g from 20.5 g precursor Indicates moderate to good yield

This method, while effective, involves hazardous reagents (bromine, cyanide) and expensive catalysts, requiring pollution control and specialized facilities.

Conversion of Benzo[c]cinnolinium Salts to this compound

While the copper(II)-promoted method primarily yields benzo[c]cinnolinium salts, these can be further transformed into the carboxylic acid derivative through hydrolysis or other functional group manipulations, although specific hydrolysis conditions are less detailed in the literature.

Comparative Analysis of Preparation Methods

Aspect Nitro Reduction / Diazotization / Friedel-Crafts Copper(II)-Promoted Oxidation of 2-Azobiaryls
Starting Materials Nitroacetophenone derivatives 2-Azobiaryls
Key Steps Nitro reduction, diazotization, halogenation, cyanation, Friedel-Crafts cyclization Oxidation and intramolecular cyclization
Catalysts Noble metal catalysts (PtO2), Lewis acids (TiCl4, etc.) Copper(II) salts (CuCl2, Cu(OAc)2)
Reaction Conditions Pressurized hydrogenation, 80–100 °C cyclization 110 °C, 24 h in trifluoroethanol
Use of Hazardous Reagents Bromine, cyanide Avoids halogenation and cyanation
Yield Moderate (e.g., 15.1 g from 20.5 g precursor) High (up to 99% for salt formation)
Equipment Requirements Pressurized vessels, pollution control Standard lab setup, electrochemical options
Environmental and Safety Concerns High due to bromine and cyanide Lower, avoids toxic halogenations

Chemical Reactions Analysis

Types of Reactions

Benzo[c]cinnoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aromatic ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzo[c]cinnoline-4-carboxylic acid and its derivatives have shown significant anticancer properties. Research indicates that certain cinnoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of benzo[c]cinnoline were tested against leukemia cells and demonstrated strong cytotoxicity, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have synthesized derivatives that were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives exhibited moderate to strong antibacterial activity, making them potential candidates for new antimicrobial therapies .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzo[c]cinnoline derivatives. In vitro studies demonstrated that these compounds could inhibit the denaturation of proteins, which is a key factor in inflammation. This suggests their potential use in developing anti-inflammatory drugs .

Materials Science

Organic Electroluminescent Materials
this compound has been explored as an organic electroluminescent material. Its derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), showcasing good electron transport properties and stability under operational conditions. This application is particularly relevant in the field of display technologies .

Polymer Chemistry
The compound's structure allows it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. Research on polymer blends containing this compound has shown improved performance characteristics, making it suitable for applications in coatings and adhesives .

Agricultural Applications

Pesticidal Activity
Recent studies have investigated the pesticidal properties of benzo[c]cinnoline derivatives. These compounds have shown effectiveness against various pests, indicating their potential use as natural pesticides. The synthesis of these derivatives involved modifications that enhanced their bioactivity against target organisms .

Case Studies

Study Application Findings
Mishra et al., 2015AnticancerDerivatives showed significant cytotoxicity against leukemia cell lines.
Vikas et al., 2009AntimicrobialCompounds demonstrated moderate to strong activity against bacterial strains.
Szumilak et al., 2019PesticidalNew derivatives exhibited effective pest control capabilities.

Mechanism of Action

The mechanism of action of benzo[c]cinnoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can affect different biological pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Cinnoline Family

The position of the carboxylic acid substituent on the cinnoline ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight (g/mol) Notable Properties/Applications
Benzo[c]cinnoline-4-carboxylic acid 90770-91-5 C₁₀H₈N₂O₂ 4-position 188.18 Potential bioactive scaffold
Benzo[c]cinnoline-2-carboxylic acid 20684-46-2 C₁₀H₈N₂O₂ 2-position 188.18 Altered electronic properties due to proximity to nitrogen atoms
Cinnoline-4-carboxylic acid 21905-86-2 C₉H₆N₂O₂ 4-position 174.16 Simpler cinnoline backbone; used in coordination chemistry
This compound methyl ester N/A C₁₁H₁₀N₂O₂ 4-position (ester) 202.21 Enhanced lipophilicity for drug delivery

Key Observations :

  • Functional Group Modifications : Esterification (e.g., methyl ester) increases lipophilicity, improving membrane permeability .
Comparison with Benzoic Acid Derivatives

This compound shares a carboxylic acid group with simpler benzoic acid derivatives, but the fused cinnoline ring introduces distinct properties:

Compound Name CAS Number Molecular Formula Key Structural Feature Melting Point (°C) Acidity (pKa)
This compound 90770-91-5 C₁₀H₈N₂O₂ Fused cinnoline + benzene + COOH Not reported ~3.5–4.5*
Benzoic acid 65-85-0 C₇H₆O₂ Single benzene + COOH 122.4 4.20
4-Cyanobenzoic acid 619-65-8 C₈H₅NO₂ Benzene + COOH + electron-withdrawing cyano group 219–221 1.74
4-Benzoylbenzoic acid 611-95-0 C₁₄H₁₀O₃ Benzophenone + COOH 198–200 ~2.8

Key Observations :

  • Acidity: The electron-withdrawing cinnoline ring in this compound likely lowers its pKa compared to benzoic acid, enhancing solubility in basic media .
  • Thermal Stability: The fused aromatic system may increase melting points relative to non-fused analogs, though data gaps exist .

Q & A

Q. What are the established synthetic routes for Benzo[c]cinnoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization of precursor aromatic amines or coupling reactions. For example, diazotization of 2-aminobenzoic acid derivatives followed by cyclization under acidic conditions can yield cinnoline cores. Optimization strategies include:
  • Varying catalysts (e.g., Pd/C for hydrogenation steps) and reaction temperatures.
  • Monitoring pH to stabilize intermediates (common in carboxylic acid synthesis via ester hydrolysis ).
  • Using high-performance liquid chromatography (HPLC) to track intermediate purity and adjust stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Record 1H^1H and 13C^{13}C NMR in deuterated DMSO to resolve aromatic proton environments. Compare experimental shifts with computational predictions (e.g., using DFT calculations) .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) and C=O stretches (~1680-1720 cm1^{-1}) to confirm functional groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation, as demonstrated in studies of similar benzoic acid derivatives .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?

  • Methodological Answer :
  • HPLC/Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm). Acceptable purity for most studies is ≥95% (area normalization).
  • Melting Point Determination : Compare observed melting points with literature values (e.g., discrepancies >2°C indicate impurities) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values within ±0.4% .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in metal-organic framework (MOF) synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for metal coordination.
  • Molecular Dynamics Simulations : Model interactions with metal ions (e.g., Zn2+^{2+}) to predict MOF topology. Software like Gaussian or ORCA can optimize geometries .
  • Experimental Validation : Cross-reference computational predictions with X-ray absorption spectroscopy (XAS) data .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer :
  • Controlled Solubility Studies : Use standardized protocols (e.g., shake-flask method at 25°C) to measure solubility in DMSO, DMF, and aqueous buffers.
  • Temperature-Dependent Analysis : Plot solubility vs. temperature to identify polymorphic transitions or hydrate formation .
  • Cross-Lab Replication : Collaborate with independent labs to validate data, addressing variables like humidity and solvent grade .

Q. What mechanistic insights explain the acid-catalyzed degradation pathways of this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy under varying pH (1–6). Use Arrhenius plots to determine activation energy.
  • Mass Spectrometry (MS) : Identify degradation products (e.g., decarboxylated cinnoline derivatives) via high-resolution MS (HRMS) .
  • Isotopic Labeling : Introduce 18O^{18}O labels to trace oxygen migration during hydrolysis, as applied in analogous benzoic acid studies .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes like cyclooxygenase-2 (COX-2).
  • In Vitro Assays : Use fluorescence polarization to measure inhibition of DNA gyrase or topoisomerases .
  • Cytotoxicity Profiling : Test against cell lines (e.g., HeLa) via MTT assays, noting IC50_{50} values and comparing to reference drugs .

Handling and Safety Considerations

  • Storage : Store in airtight containers under inert gas (N2_2) at −20°C to prevent oxidation or hydration .
  • Safety Protocols : Use fume hoods for synthesis steps involving volatile reagents. Refer to SDS guidelines for similar carboxylic acids regarding skin/eye protection .

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